molecular formula C5H5ClN4O2 B014205 4-Amino-2-chloro-6-methyl-5-nitropyrimidine CAS No. 5453-06-5

4-Amino-2-chloro-6-methyl-5-nitropyrimidine

Cat. No.: B014205
CAS No.: 5453-06-5
M. Wt: 188.57 g/mol
InChI Key: ZBYYVBFAHVINCE-UHFFFAOYSA-N
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Description

4-Amino-2-chloro-6-methyl-5-nitropyrimidine: is a heterocyclic organic compound with the molecular formula C5H5ClN4O2 It is a derivative of pyrimidine, characterized by the presence of amino, chloro, methyl, and nitro functional groups attached to the pyrimidine ring

Safety and Hazards

4-Amino-2-chloro-6-methyl-5-nitropyrimidine is classified as toxic . It has hazard statements H302-H319, indicating that it is harmful if swallowed and causes serious eye irritation . The precautionary statements are P305+P351+P338, suggesting that if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Mechanism of Action

Target of Action

The primary targets of 4-Amino-2-chloro-6-methyl-5-nitropyrimidine are currently not well-defined in the literature. This compound is a derivative of pyrimidine, a basic structure in many biological molecules such as nucleotides. Therefore, it may interact with various biological targets, but specific interactions need further investigation .

Mode of Action

As a pyrimidine derivative, it may interact with biological targets through hydrogen bonding, given the presence of the amino and nitro groups . .

Biochemical Pathways

The biochemical pathways affected by this compound are not well-known. Given its structural similarity to pyrimidine, it might interfere with nucleotide synthesis or other pyrimidine-related pathways. The exact pathways and their downstream effects are yet to be determined .

Pharmacokinetics

The compound is a solid under normal conditions and is soluble in hot alcohols, hot chloroform, DMSO, and ethyl acetate . These properties might influence its bioavailability, but specific pharmacokinetic studies are needed to confirm this.

Result of Action

The molecular and cellular effects of this compound’s action are not well-documented. Given its potential interaction with pyrimidine-related pathways, it might affect nucleotide synthesis or other cellular processes. Specific effects need to be confirmed through experimental studies .

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules could influence the action, efficacy, and stability of this compound. For instance, its solubility in various solvents suggests that it might be more active in certain environments . .

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 4-Amino-2-chloro-6-methyl-5-nitropyrimidine typically involves the nitration of 2-chloro-6-methylpyrimidine, followed by the introduction of an amino group. One common method includes:

    Nitration: 2-Chloro-6-methylpyrimidine is treated with a nitrating agent, such as a mixture of concentrated sulfuric acid and nitric acid, to introduce the nitro group at the 5-position of the pyrimidine ring.

    Amination: The resulting 2-chloro-6-methyl-5-nitropyrimidine is then subjected to an amination reaction using ammonia or an amine source under suitable conditions to replace the chlorine atom with an amino group, yielding this compound.

Industrial Production Methods:

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. These methods often include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

4-Amino-2-chloro-6-methyl-5-nitropyrimidine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, under suitable conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.

    Reduction: Catalysts like palladium on carbon or reducing agents like lithium aluminum hydride.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Nucleophilic Substitution: Products depend on the nucleophile used, such as 4-amino-2-alkoxy-6-methyl-5-nitropyrimidine.

    Reduction: 4-Amino-2-chloro-6-methyl-5-aminopyrimidine.

    Oxidation: 4-Amino-2-chloro-6-carboxy-5-nitropyrimidine.

Scientific Research Applications

4-Amino-2-chloro-6-methyl-5-nitropyrimidine has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical compounds, particularly those with potential anticancer, antiviral, or antibacterial activities.

    Materials Science: It is used in the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound is employed in studies related to enzyme inhibition and receptor binding due to its structural similarity to nucleotides and nucleosides.

    Industrial Chemistry: It is utilized in the synthesis of agrochemicals and dyes.

Comparison with Similar Compounds

  • 2-Amino-4-chloro-6-methylpyrimidine
  • 4-Amino-2-chloro-5-nitropyrimidine
  • 2-Chloro-6-methyl-5-nitropyrimidine

Comparison:

  • 2-Amino-4-chloro-6-methylpyrimidine: Lacks the nitro group, which significantly alters its chemical reactivity and potential applications.
  • 4-Amino-2-chloro-5-nitropyrimidine: Similar structure but with the nitro group at a different position, affecting its electronic properties and reactivity.
  • 2-Chloro-6-methyl-5-nitropyrimidine: Lacks the amino group, which impacts its ability to participate in nucleophilic substitution reactions.

Properties

IUPAC Name

2-chloro-6-methyl-5-nitropyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN4O2/c1-2-3(10(11)12)4(7)9-5(6)8-2/h1H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBYYVBFAHVINCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)Cl)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50280911
Record name 4-Amino-2-chloro-6-methyl-5-nitropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50280911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5453-06-5
Record name 5453-06-5
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Record name 4-Amino-2-chloro-6-methyl-5-nitropyrimidine
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Record name 4-AMINO-2-CHLORO-6-METHYL-5-NITROPYRIMIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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